Cas no 1806864-39-0 (2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine)

2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C9H9F5N2/c1-4-3-16-5(2-15)6(8(10)11)7(4)9(12,13)14/h3,8H,2,15H2,1H3
- InChIKey: OWNKNWLVFLPCOU-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CN)=NC=C(C)C=1C(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 230
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029017473-1g |
2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine |
1806864-39-0 | 95% | 1g |
$3,126.60 | 2022-03-31 | |
Alichem | A029017473-500mg |
2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine |
1806864-39-0 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
Alichem | A029017473-250mg |
2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine |
1806864-39-0 | 95% | 250mg |
$1,038.80 | 2022-03-31 |
2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridineに関する追加情報
Introduction to 2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine (CAS No. 1806864-39-0)
2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine, identified by its CAS number 1806864-39-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, which is renowned for its broad spectrum of biological activities and utility in drug development. The structural features of this molecule, particularly the presence of multiple fluorinated substituents and an aminomethyl group, contribute to its unique chemical properties and potential therapeutic applications.
The aminomethyl side chain at the 2-position of the pyridine ring introduces a nucleophilic center, making the compound a versatile intermediate in organic synthesis. This feature is particularly valuable in the construction of more complex molecules, such as those targeting specific enzymatic pathways or receptor interactions. Additionally, the difluoromethyl and trifluoromethyl groups at the 3- and 4-positions, respectively, are well-known for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of fluorinated pyridines in drug design. Studies have demonstrated that the electronic and steric effects induced by these fluorine atoms can significantly influence the interactions between a drug molecule and its biological target. For instance, the trifluoromethyl group is known to increase lipophilicity, while the difluoromethyl group can improve binding entropy. These properties make compounds like 2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine attractive candidates for further exploration in medicinal chemistry.
In the context of contemporary pharmaceutical research, this compound has been investigated for its potential role in addressing various therapeutic challenges. One notable area of interest is its application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. The structural motifs present in 2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine suggest that it may serve as a scaffold for designing molecules that selectively inhibit aberrant kinase activity.
Moreover, the aminomethyl group provides a handle for further derivatization, allowing chemists to explore a wide range of chemical modifications. This flexibility is essential for optimizing pharmacological properties such as solubility, bioavailability, and target specificity. Recent publications have reported on the synthesis of analogs derived from this compound, which exhibit promising activity against other targets as well. For example, modifications at the 5-position have been explored to introduce additional functional groups that enhance interaction with specific protein domains or improve metabolic stability.
The impact of fluorine substitution on the biological activity of pyridine derivatives has been extensively studied. The electron-withdrawing nature of fluorine atoms can modulate electronic distributions within the molecule, thereby influencing reactivity and binding affinity. In particular, the difluoromethyl group has been shown to enhance binding to certain enzymes by increasing hydrophobic interactions or by stabilizing transition states during catalysis. Similarly, the trifluoromethyl group can improve pharmacokinetic profiles by increasing lipophilicity and reducing metabolic degradation.
Current research efforts are focused on leveraging computational tools to predict and optimize the properties of fluorinated pyridines like 2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine. High-throughput virtual screening (HTVS) and molecular dynamics simulations are being employed to identify lead compounds with high affinity for biological targets. These approaches have accelerated the discovery process and have led to several promising candidates entering preclinical development.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic utility. Key steps include nucleophilic substitution reactions at specific positions on the pyridine ring, followed by protection-deprotection strategies to introduce functional groups selectively. The use of advanced synthetic methodologies ensures high yield and purity, which are critical for pharmaceutical applications.
In conclusion,2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethy)pyridine (CAS No. 1806864-39-0) represents a valuable building block in medicinal chemistry with significant potential for further development. Its unique structural features and demonstrated utility in drug design make it a compelling candidate for future research endeavors aimed at addressing unmet medical needs.
1806864-39-0 (2-(Aminomethyl)-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine) 関連製品
- 1852603-59-8(Methyl 2-bromo-5-(pentan-2-yl)-1,3-thiazole-4-carboxylate)
- 2034577-27-8(2-(1H-1,3-benzodiazol-1-yl)-1-{3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl}ethan-1-one)
- 899988-86-4(4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide)
- 2138245-84-6(5-bromo-1-(propoxymethyl)-1H-1,2,4-triazol-3-amine)
- 5205-40-3(ethyl 5-oxooctanoate)
- 201608-14-2(Ac-DEVD-AFC)
- 866157-60-0(4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline)
- 2229289-82-9(1-chloro-3-methyl-2-(nitromethyl)benzene)
- 1021249-68-2(4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide)
- 897624-23-6(N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclohexanecarboxamide)



